molecular formula C12H13ClN2O4 B2859470 3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA CAS No. 750604-72-9

3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA

Cat. No.: B2859470
CAS No.: 750604-72-9
M. Wt: 284.7
InChI Key: SLCSYJWESAGGFJ-UHFFFAOYSA-N
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Description

3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA is a chemical compound known for its unique structure and potential applications in various fields. It features a benzodioxin ring, which is a fused ring system containing both benzene and dioxin moieties, and a chloroacetamide group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

The synthesis of 3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Chloroacetamide Group: The chloroacetamide moiety can be introduced by reacting the benzodioxin intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

    Final Coupling Reaction: The final step involves coupling the benzodioxin intermediate with a suitable amine derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction: The benzodioxin ring can undergo oxidation to form quinone derivatives, while reduction can lead to the formation of dihydro derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

3-(2-CHLOROACETYL)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)UREA can be compared with other similar compounds, such as:

    2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: This compound has a similar structure but differs in the position of the chloroacetamide group, which can lead to different biological activities and chemical reactivity.

    3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino)-4-methylaniline: This compound features a different substitution pattern on the benzodioxin ring and an additional methylaniline group, which can affect its properties and applications.

    Ethyl 1,4-benzodioxan-2-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the benzodioxin and chloroacetamide moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethylcarbamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c13-5-11(16)15-12(17)14-6-8-7-18-9-3-1-2-4-10(9)19-8/h1-4,8H,5-7H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCSYJWESAGGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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